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molecular formula C13H11I B8611623 4-Iodo-2-methyl-1,1'-biphenyl

4-Iodo-2-methyl-1,1'-biphenyl

Cat. No. B8611623
M. Wt: 294.13 g/mol
InChI Key: DLGJDXSUHCXMNF-UHFFFAOYSA-N
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Patent
US06350907B1

Procedure details

A stirred solution of 4-amino-2-methyl-1-phenylbenzene (10.49 gm, 57.2 mmol) in diiodomethane (100 mL) was treated with iso-amyl nitrite (27 mL, 200.2 mmol) over 5 mins. The mixture was heated to 75° C. for 45 mins, then at 65° C. for 1 h. After being cooled, the mixture was concentrated under reduced pressure (95° C./30 mmHg) and the residue was purified by flash chromatography (eluting with hexane) to give 4-iodo-2-methyl-1-phenylbenzene (11.6 gm, 66%) as an oil.
Quantity
10.49 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([CH3:14])[CH:3]=1.N(OCCC(C)C)=O.[I:23]CI>>[I:23][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([CH3:14])[CH:3]=1

Inputs

Step One
Name
Quantity
10.49 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C1=CC=CC=C1)C
Name
Quantity
27 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure (95° C./30 mmHg)
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (eluting with hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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